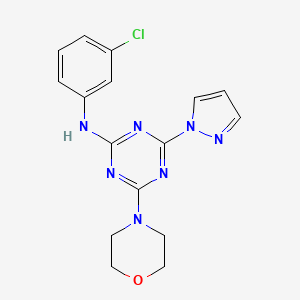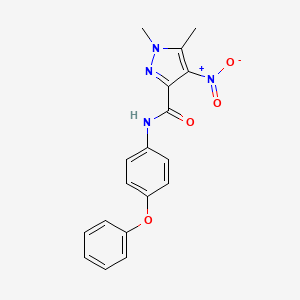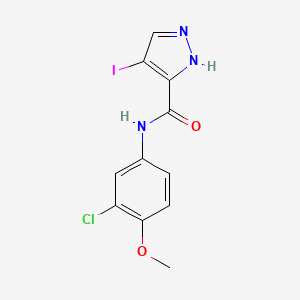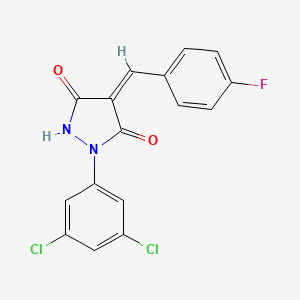
N-(3-chlorophenyl)-4-(4-morpholinyl)-6-(1H-pyrazol-1-yl)-1,3,5-triazin-2-amine
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-(4-morpholinyl)-6-(1H-pyrazol-1-yl)-1,3,5-triazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'CMPD-1' and is a member of the triazine family of compounds. The synthesis of CMPD-1 is a complex process that requires specific reagents and procedures.
Applications De Recherche Scientifique
CMPD-1 has potential applications in various fields of scientific research. One of the primary applications of CMPD-1 is in cancer research. Studies have shown that CMPD-1 can inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. CMPD-1 has also been shown to have potential applications in the treatment of autoimmune diseases and inflammation.
Mécanisme D'action
The mechanism of action of CMPD-1 involves the inhibition of specific enzymes involved in cell division. CMPD-1 binds to the enzyme and prevents it from functioning, thus inhibiting cell division. This mechanism of action makes CMPD-1 a potential candidate for the treatment of cancer and other diseases that involve abnormal cell division.
Biochemical and Physiological Effects:
CMPD-1 has been shown to have significant biochemical and physiological effects in various studies. In cancer research, CMPD-1 has been shown to inhibit the growth of cancer cells and induce cell death. In autoimmune diseases, CMPD-1 has been shown to reduce inflammation and improve symptoms. However, further research is required to fully understand the biochemical and physiological effects of CMPD-1.
Avantages Et Limitations Des Expériences En Laboratoire
CMPD-1 has several advantages for lab experiments. It is a potent inhibitor of specific enzymes involved in cell division, making it a valuable tool for studying cell division and cancer research. However, CMPD-1 also has some limitations. It is a complex compound to synthesize, and the process requires specific reagents and procedures. Additionally, further research is required to fully understand the potential side effects of CMPD-1.
Orientations Futures
There are several future directions for research on CMPD-1. One potential direction is to investigate the potential use of CMPD-1 in combination with other drugs for the treatment of cancer and autoimmune diseases. Another direction is to investigate the potential side effects of CMPD-1 and develop strategies to minimize them. Additionally, further research is required to fully understand the mechanism of action of CMPD-1 and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, CMPD-1 is a complex compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of CMPD-1 is a complex process that requires specific reagents and procedures. CMPD-1 has potential applications in cancer research, autoimmune diseases, and inflammation. Its mechanism of action involves the inhibition of specific enzymes involved in cell division. CMPD-1 has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-morpholin-4-yl-6-pyrazol-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O/c17-12-3-1-4-13(11-12)19-14-20-15(23-7-9-25-10-8-23)22-16(21-14)24-6-2-5-18-24/h1-6,11H,7-10H2,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVRMVFZWARUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C=CC=N3)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)-2-furamide](/img/structure/B3437095.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B3437100.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-phenylacrylamide](/img/structure/B3437102.png)

![4-bromo-1-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide](/img/structure/B3437122.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide](/img/structure/B3437123.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide](/img/structure/B3437135.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3437138.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxy-1-naphthamide](/img/structure/B3437142.png)
![4-[(3,5-dichloro-2-methoxybenzyl)amino]benzenesulfonamide](/img/structure/B3437149.png)
![2-[(3,4-dichlorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3437156.png)

![N-{3-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-1-naphthamide](/img/structure/B3437182.png)